4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde
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Overview
Description
4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde is an organic compound with a complex structure, characterized by the presence of multiple aromatic rings and aldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, which are widely applied for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions often require a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts is optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like nitro groups can be introduced using reagents like nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid in sulfuric acid for nitration reactions.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro-substituted aromatic compounds.
Scientific Research Applications
4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde involves its interaction with molecular targets through its aldehyde groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound’s aromatic structure also allows it to participate in π-π interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-[2-(4-formylphenyl)ethynyl]benzaldehyde: Similar structure but with an ethynyl linkage instead of a diethoxy substitution.
4-[4-(4-formylphenyl)phenyl]benzaldehyde: Lacks the diethoxy groups, making it less sterically hindered.
Uniqueness
4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde is unique due to its diethoxy substitution, which can influence its reactivity and solubility
Properties
Molecular Formula |
C24H22O4 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C24H22O4/c1-3-27-23-13-22(20-11-7-18(16-26)8-12-20)24(28-4-2)14-21(23)19-9-5-17(15-25)6-10-19/h5-16H,3-4H2,1-2H3 |
InChI Key |
DDJWOPHTKVPRQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C2=CC=C(C=C2)C=O)OCC)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
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